(Z)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-phenylpropanamide
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Description
“(Z)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-phenylpropanamide” is a compound that is part of a novel series of substituted acids .
Synthesis Analysis
The synthesis of this compound seems to involve a new effective approach that is performed at room temperature and requires less reaction time .Chemical Reactions Analysis
The specific chemical reactions involved in the synthesis of this compound are not detailed in the available resources .Scientific Research Applications
Trypanocidal and Anticancer Activity
Synthesized derivatives of 4-thiazolidinone, structurally similar to the compound , have shown significant trypanocidal activity against Trypanosoma brucei species, with some compounds inhibiting parasite growth at sub-micromolar concentrations. These compounds exhibit high selectivity and low toxicity towards human cells. Furthermore, one of these derivatives demonstrated broad-spectrum anticancer activity against a panel of 59 human tumor cell lines, highlighting the potential of these compounds in cancer therapy (Holota et al., 2019).
Antimicrobial Evaluation
Research into thiazolidinone derivatives, akin to the compound of interest, has also revealed antimicrobial properties. A study synthesized and evaluated the antimicrobial activity of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, demonstrating their potential as antimicrobial agents. These findings indicate the versatility of thiazolidinone derivatives in combating microbial infections (Spoorthy et al., 2021).
Electrochemical Characterization
Electrochemical studies on (Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-ones, compounds with structural similarities to the target molecule, have revealed insights into their redox behavior. The studies suggest potential applications in the development of sensors or as complexing ligands for heavy metal ions, based on their electrochemical properties and the ability to form stable complexes (Ungureanu et al., 2021).
Antitumor and Antimicrobial Activities
Another study on pyridine thiazole derivatives, which share a thiazolidinone backbone similar to the compound in focus, found that the synthesized metal complexes exhibited enhanced antimicrobial and antitumor activities compared to their ligands. This suggests the potential of these compounds in the development of new materials with bioactive properties (Xun-Zhong et al., 2020).
properties
IUPAC Name |
3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S3/c20-15(18-12-5-2-1-3-6-12)8-9-19-16(21)14(24-17(19)22)11-13-7-4-10-23-13/h1-7,10-11H,8-9H2,(H,18,20)/b14-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCMESXITDCWCE-KAMYIIQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CS3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC=CS3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-phenylpropanamide |
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